molecular formula C22H22N2O4S2 B2878614 N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 1797620-53-1

N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2878614
CAS No.: 1797620-53-1
M. Wt: 442.55
InChI Key: KBPPGEMACFSEPE-UHFFFAOYSA-N
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Description

N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes highlights the versatility of these heterocycles in constructing complex molecular architectures through various condensation strategies. These synthetic approaches lead to a diverse set of cyclic oligomers with different numbers of furan (thiophene) and pyrrole units, showcasing the ability to fine-tune molecular properties for specific applications (Nagarajan et al., 2001).

Medicinal Chemistry Applications

The use of furans, thiophenes, and related heterocycles is prevalent in drug discovery due to their stability, ease of functionalization, and presence in many therapeutic agents. These heterocycles serve as crucial scaffolds and synthons in the development of compounds with varied biological activities, highlighting their significance in medicinal chemistry (Sperry & Wright, 2005).

Photochemical Applications

The photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides exemplifies the application of these heterocycles in photochemical transformations. This process demonstrates the potential of furan and thiophene derivatives in constructing valuable intermediates for further chemical synthesis through regiocontrolled and efficient pathways (Kotzabasaki et al., 2016).

Energy Conversion Applications

Phenothiazine derivatives with furan and thiophene linkers have been synthesized and applied in dye-sensitized solar cells, investigating the effect of these conjugated linkers on device performance. This research underscores the potential of furan and thiophene moieties in enhancing the efficiency of solar energy conversion, marking a significant contribution to the development of renewable energy technologies (Kim et al., 2011).

Antimicrobial Activity

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, where furan and thiophene derivatives play a crucial role, has led to the discovery of compounds with significant antibacterial activity. This application demonstrates the importance of these heterocycles in developing novel antimicrobial agents, addressing the ongoing need for new therapeutics to combat resistant bacterial strains (Azab et al., 2013).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-11-oxo-N-(2-thiophen-2-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-21-4-3-17-12-20(13-18-5-9-24(21)22(17)18)30(26,27)23(14-16-7-10-28-15-16)8-6-19-2-1-11-29-19/h1-2,7,10-13,15H,3-6,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPPGEMACFSEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CCC4=CC=CS4)CC5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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